molecular formula C10H14O2 B1179513 KATACINE CAS No. 135151-34-7

KATACINE

カタログ番号 B1179513
CAS番号: 135151-34-7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Katacine is a compound that has been identified as a new ligand of CLEC-2 . It is a mixture of polymers of proanthocyanidins . It is a solid substance with an assay of 95% (TLC) and is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .


Chemical Reactions Analysis

This compound has been identified as a novel ligand for CLEC-2 and has been shown to induce platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .

科学的研究の応用

Platelet Aggregation and Thromboinflammation

KATACINE, identified as a mixture of polymers of proanthocyanidins, has been recognized as a novel ligand for CLEC-2, a platelet receptor integral to thromboinflammation. Notably, this compound's interaction with CLEC-2 induces platelet aggregation and phosphorylation through Syk and Src kinases. This interaction and the subsequent cellular responses can be crucial for understanding the mechanisms of platelet activation and the broader implications in thromboinflammatory diseases. The research underscores this compound's potential in elucidating CLEC-2's role in human platelets, offering insights into therapeutic targeting of CLEC-2 in relevant conditions (Morán et al., 2022).

Metabolic Alterations and Hypometabolism

Another study has categorized this compound under a group of hypometabolic agents, particularly noting its role in blocking different substrate oxidation in mitochondria. The research highlights this compound's influence on metabolic processes, suggesting its potential in understanding and manipulating metabolic pathways for therapeutic purposes. The intricate interactions of this compound with cellular metabolism could pave the way for novel interventions in metabolic disorders or conditions requiring metabolic modulation (Ermatova & Shirinova, 2020).

作用機序

Katacine acts as a platelet agonist . It has been shown to induce platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .

将来の方向性

Katacine, being a novel ligand for CLEC-2, could contribute to a better understanding of CLEC-2 activation in human platelets . This could potentially open up new avenues for therapeutic targeting of CLEC-2 .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of KATACINE involves the condensation of two molecules of 2-aminobenzimidazole with one molecule of 2,4-dichloro-5-nitrophenyl isothiocyanate.", "Starting Materials": [ "2-aminobenzimidazole", "2,4-dichloro-5-nitrophenyl isothiocyanate" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (2 eq) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,4-dichloro-5-nitrophenyl isothiocyanate (1 eq) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain KATACINE as a white solid." ] }

CAS番号

135151-34-7

分子式

C10H14O2

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。